N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzofuran-2-carboxamide
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Overview
Description
N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a phenyl group, which is further connected to a thiophene moiety through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acylating agent.
Amide Bond Formation: The key step involves the formation of the amide bond between the benzofuran carboxylic acid and the amine group of the thiophene derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Final Assembly: The final product is obtained by reacting the intermediate with 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow chemistry to handle bulk quantities.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the amide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can occur on the benzofuran or phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Halogenation using bromine in acetic acid or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzofuran-2-carboxamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the benzofuran and thiophene moieties.
Mechanism of Action
The mechanism by which N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzofuran-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzofuran and thiophene rings can engage in π-π stacking interactions, while the amide linkage can form hydrogen bonds, stabilizing the compound within the active site of a target protein.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)thiazole-2-carboxamide
- N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzothiazole-2-carboxamide
Uniqueness
Compared to similar compounds, N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzofuran-2-carboxamide is unique due to the presence of the benzofuran ring, which can impart distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c25-21(23-14-18-5-3-11-28-18)12-15-7-9-17(10-8-15)24-22(26)20-13-16-4-1-2-6-19(16)27-20/h1-11,13H,12,14H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDXZXXDISROGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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